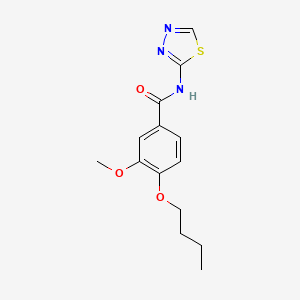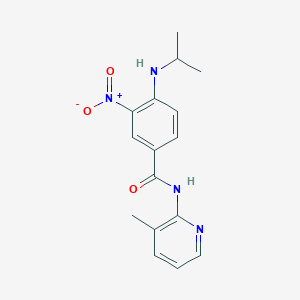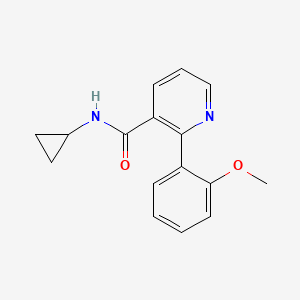![molecular formula C15H14ClNO3S B4392634 methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4392634.png)
methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate
Descripción general
Descripción
Methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate, commonly known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of the natural hallucinogen, mescaline. TCB-2 has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of TCB-2 is complex and not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, leading to the activation of various signaling pathways that ultimately result in altered sensory perception and hallucinations. TCB-2 has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
TCB-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. TCB-2 has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular health issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TCB-2 in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, TCB-2 also has limitations, including its potential for inducing hallucinations and altered sensory perception, which may not be desirable in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on TCB-2. One area of interest is the development of novel drugs based on TCB-2 that have improved efficacy and safety profiles. Another area of research is the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, such as schizophrenia and depression. Additionally, TCB-2 may have potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
TCB-2 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where it has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, cognition, and perception. TCB-2 has been shown to activate this receptor, leading to altered sensory perception and hallucinations.
Propiedades
IUPAC Name |
methyl 4-chloro-2-(3-thiophen-2-ylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYRLJQVUGRCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4392552.png)
![N-isopropyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4392555.png)
![ethyl [(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B4392559.png)
![N-[3-(4-morpholinyl)propyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4392567.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4392579.png)
![3-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392586.png)


![6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine](/img/structure/B4392596.png)
![1-(diphenylmethyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4392611.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4392655.png)

